molecular formula C17H14BrF3N2O B15132165 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole

5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole

Cat. No.: B15132165
M. Wt: 399.2 g/mol
InChI Key: XFBWWABURGQARS-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzyl moiety, which is further connected to a methylated indazole core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.

    Trifluoromethylation: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.

    Benzylation: The benzyl moiety is attached through a Friedel-Crafts alkylation reaction using benzyl halides in the presence of Lewis acids such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine or methoxy positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-indazole: Lacks the trifluoromethyl group, which may affect its lipophilicity and binding affinity.

    5-Bromo-1-(2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the methoxy group, potentially altering its electronic properties and reactivity.

    1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.

Uniqueness

The presence of both the trifluoromethyl and methoxy groups, along with the bromine atom, makes 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole unique

Properties

Molecular Formula

C17H14BrF3N2O

Molecular Weight

399.2 g/mol

IUPAC Name

5-bromo-1-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-3-methylindazole

InChI

InChI=1S/C17H14BrF3N2O/c1-10-14-7-12(18)4-6-16(14)23(22-10)9-11-3-5-13(24-2)8-15(11)17(19,20)21/h3-8H,9H2,1-2H3

InChI Key

XFBWWABURGQARS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)CC3=C(C=C(C=C3)OC)C(F)(F)F

Origin of Product

United States

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